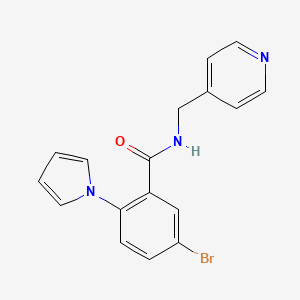![molecular formula C23H16Cl2FN3O3 B11140702 N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11140702.png)
N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2-[1-(4-Fluorobenzoyl)-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a fluorobenzoyl group, and a tetrahydroquinoxalinone moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-[1-(4-Fluorobenzoyl)-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoxalinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoxalinone core.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through an acylation reaction, often using reagents like 4-fluorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the acetamide moiety, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-[1-(4-Fluorobenzoyl)-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can occur, particularly on the dichlorophenyl ring, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2-[1-(4-Fluorobenzoyl)-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl]acetamide: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-[1-(4-Fluorobenzoyl)-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)-2-[1-(4-Fluorobenzoyl)-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl]acetamide: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have similar dichlorophenyl groups but differ in their overall structure and reactivity.
Fluorobenzoyl Derivatives: Compounds with fluorobenzoyl groups that exhibit different biological activities and chemical properties.
Quinoxaline Derivatives: These compounds share the quinoxaline core but vary in their substituents and applications.
The uniqueness of N-(3,4-Dichlorophenyl)-2-[1-(4-Fluorobenzoyl)-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H16Cl2FN3O3 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H16Cl2FN3O3/c24-16-10-9-15(11-17(16)25)27-21(30)12-20-22(31)28-18-3-1-2-4-19(18)29(20)23(32)13-5-7-14(26)8-6-13/h1-11,20H,12H2,(H,27,30)(H,28,31) |
InChI Key |
LQMSJMKHDDZWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11140619.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140624.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11140625.png)
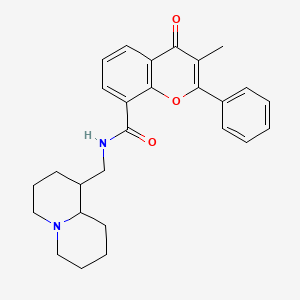
![methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11140631.png)
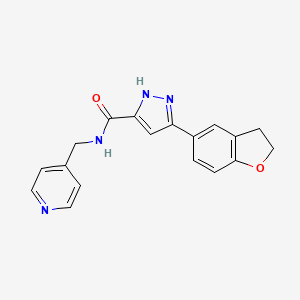
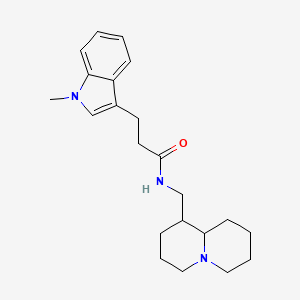
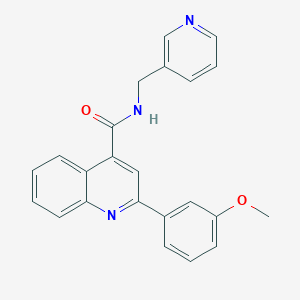
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11140649.png)
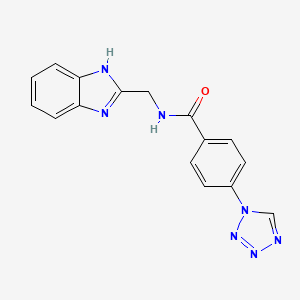
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide](/img/structure/B11140662.png)
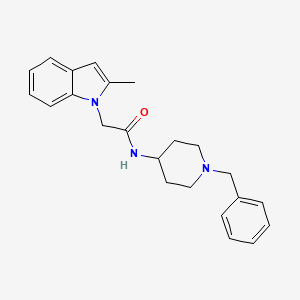
![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140691.png)
